methyl 1-ethyl-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 1-ethyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first position, an ethyl group at the second position, and a carboxylate ester functional group at the second position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-1H-imidazole-2-carboxylate can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of hydroxylamines with ethyl glyoxalate to form N-oxides, which then undergo cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of multi-component reactions and catalytic processes to enhance yield and selectivity. For example, the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or amines, is a widely used method for the large-scale synthesis of imidazoles . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield imidazole-2-carboxaldehyde derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon positions of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Methyl 1-ethyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-ethyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The presence of the carboxylate ester group allows for interactions with metal ions, making it a useful ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group at the first position.
Methyl 1H-imidazole-1-carboxylate: Lacks the ethyl group at the second position.
Ethyl 1H-imidazole-1-carboxylate: Similar to methyl 1-ethyl-1H-imidazole-2-carboxylate but with an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and ethyl groups, along with the carboxylate ester, allows for versatile functionalization and application in various fields .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 1-ethylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5-4-8-6(9)7(10)11-2/h4-5H,3H2,1-2H3 |
InChI Key |
PMQJBJILTZQHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(=O)OC |
Origin of Product |
United States |
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